molecular formula C11H17NO2 B15277851 Ethyl (1S,2S,3S,4R)-3-Aminobicyclo[2.2.2]oct-5-ene-2-carboxylate

Ethyl (1S,2S,3S,4R)-3-Aminobicyclo[2.2.2]oct-5-ene-2-carboxylate

Cat. No.: B15277851
M. Wt: 195.26 g/mol
InChI Key: VMXYNAWGYXCEFT-UHFFFAOYSA-N
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Description

Ethyl (1S,2S,3S,4R)-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate is a bicyclic β-amino acid derivative with a rigid [2.2.2] bicyclooctene framework. Its stereochemistry (1S,2S,3S,4R) confers distinct physicochemical and reactivity properties, making it valuable in asymmetric synthesis and medicinal chemistry. The compound is synthesized via resolution and isomerization of racemic precursors, as demonstrated by its hydrochloride salt (mp 192–194 °C, $$α$$ = –14.8° in EtOH) and urea derivatives (mp 195–200 °C) . Its enantiomeric purity (ee = 96%) and stability under thermal conditions highlight its utility in chiral auxiliary applications .

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

ethyl 3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate

InChI

InChI=1S/C11H17NO2/c1-2-14-11(13)9-7-3-5-8(6-4-7)10(9)12/h3,5,7-10H,2,4,6,12H2,1H3

InChI Key

VMXYNAWGYXCEFT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2CCC(C1N)C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1S,2S,3S,4R)-3-Aminobicyclo[2.2.2]oct-5-ene-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as bicyclo[2.2.2]oct-5-ene-2-carboxylic acid.

    Amidation: The carboxylic acid is first converted to its corresponding amide using reagents like ethylamine under mild conditions.

    Reduction: The amide is then reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Esterification: Finally, the amine is esterified with ethanol in the presence of an acid catalyst to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1S,2S,3S,4R)-3-Aminobicyclo[2.2.2]oct-5-ene-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Nitro derivative of the compound.

    Reduction: Alcohol derivative of the compound.

    Substitution: Substituted amine derivatives.

Scientific Research Applications

Ethyl (1S,2S,3S,4R)-3-Aminobicyclo[2.2.2]oct-5-ene-2-carboxylate is a bicyclic compound featuring a unique structural configuration that includes an amino group and an ethyl ester functional group. It has a molecular formula of C11H17NO2C_{11}H_{17}NO_2 and a molecular weight of approximately 195.26 g/mol. This compound, derived from bicyclo[2.2.2]octane, holds promise in medicinal chemistry and organic synthesis because of its capacity to engage with various biological systems and its utility as a building block for creating more complex molecules.

Scientific Research Applications
This compound in Molecular Interactions
Studies have examined the interactions of this compound with different molecular targets. These interactions can have an impact on biochemical pathways and may result in substantial biological consequences. The compound's capacity to generate stable complexes with proteins or nucleic acids is especially intriguing for medication design and development.

Use as a Homogeneous Test Substrate
Isomeric 3-aminobicyclo[3.2.1]octane-3-carboxylic acids have been synthesized and compared to (1R,2S,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid regarding their specificity to the Na+Na^+-independent membrane transport system L in Ehrlich ascites tumor cells and the rat hepatoma cell line HTC . The presence of an additional methylene group in the ring system results in an optically symmetrical amino acid, which means that the product lacks isomeric contamination . As a result, optical resolution is unnecessary to obtain a homogeneous test substrate for discriminating between amino acid transport systems .

Structural Similarities and uniqueness
Several compounds have structural similarities with this compound. this compound is unique because of its unique stereochemical configuration and the presence of both an amino group and an ethyl ester group in a bicyclic framework. This combination improves its potential reactivity and biological activity when compared to related chemicals.

Mechanism of Action

The mechanism of action of Ethyl (1S,2S,3S,4R)-3-Aminobicyclo[2.2.2]oct-5-ene-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active amine. These interactions can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Data Tables

Table 2: Elemental Analysis Consistency

Compound C (%) Calc/Found H (%) Calc/Found N (%) Calc/Found
di-endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid 57.02/57.22 7.83/7.92 6.04/6.19
Ethyl di-endo-3-acetylaminobicyclo[2.2.2]oct-5-ene-2-carboxylate 65.80/65.94 8.07/8.32 5.90/5.78

Biological Activity

Ethyl (1S,2S,3S,4R)-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate is a bicyclic compound that has garnered attention for its unique structural features and potential biological activities. This article explores the compound's biological activity, including its interactions with biological macromolecules, potential therapeutic applications, and relevant research findings.

Structural Overview

This compound has the molecular formula C11H17NO2C_{11}H_{17}NO_2 and a molecular weight of approximately 195.26 g/mol. Its structure includes an amino group and an ethyl ester functional group within a bicyclic framework, contributing to its reactivity and biological activity .

Biological Activity

The biological activity of this compound has been investigated in various contexts:

  • Interaction with Amino Acid Transport Systems : Research indicates that compounds similar to this compound can inhibit cellular uptake of amino acids through Na+-independent transport systems in tumor cell lines . This suggests potential applications in cancer treatment by modulating amino acid availability.
  • Binding Affinity and Modulation of Biochemical Pathways : The compound's ability to form hydrogen bonds with biomolecules allows it to influence various biochemical pathways . Its structural characteristics enhance its potential to interact with proteins or nucleic acids, making it a candidate for drug design.
  • Therapeutic Applications : The compound shows promise in medicinal chemistry due to its unique structural features that may lead to new therapeutic agents targeting specific diseases . Its reactivity profile can be exploited for the development of novel pharmacological agents.

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
Amino Acid Transport InhibitionSignificant inhibition observed in Na+-independent systems
Protein BindingDemonstrated ability to form stable complexes with proteins
Synthesis and CharacterizationEfficient synthesis methods reported; enantiomeric separation achieved

Case Study: Transport Inhibition in Tumor Cells

A study focused on the interaction of bicyclic amino acids with the Na+-independent transport system L in Ehrlich ascites tumor cells demonstrated that this compound exhibits a significant inhibitory effect on amino acid uptake compared to other structural analogs . This finding highlights its potential as a therapeutic agent in oncology.

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